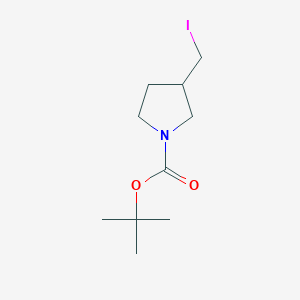

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate

描述

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate (CAS: 479622-36-1, Molecular Formula: C₁₀H₁₈INO₂) is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and an iodomethyl substituent at the 3-position of the pyrrolidine ring . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules. The iodine atom in the iodomethyl group enhances its utility in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), enabling further functionalization . Its molecular weight is 311.16 g/mol (calculated based on C₁₀H₁₈INO₂), though discrepancies in molecular formula annotations exist in literature (e.g., CAS 225641-86-1 lists C₁₀H₁₇NO₃, likely due to structural variations) .

属性

IUPAC Name |

tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUFVBGZKFHSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674040 | |

| Record name | tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479622-36-1 | |

| Record name | tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with iodinating agents. One common method includes the use of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate as a starting material, which is then treated with iodine and a suitable base to introduce the iodomethyl group . The reaction is usually carried out under mild conditions to prevent decomposition of the product.

化学反应分析

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkyl derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate is widely used in scientific research, particularly in:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fine chemicals and as a building block in material science.

作用机制

The mechanism of action of tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate involves its ability to act as an alkylating agent. The iodomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins, leading to modifications that can alter their function. This property is particularly useful in the development of drugs that target specific molecular pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

Iodine-Containing Pyrrolidine Derivatives

- tert-Butyl 3-iodopyrrolidine-1-carboxylate (CAS: 147621-21-4) Differs by replacing the iodomethyl group with a direct iodine substituent at the 3-position. Molecular Formula: C₉H₁₆INO₂. Applications: Used in nucleophilic substitutions, but less reactive in cross-coupling compared to iodomethyl derivatives .

tert-Butyl 3-((3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: 1186310-99-5)

Halogen-Substituted Analogs

- tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: 1186311-10-3)

Oxygen/Nitrogen-Functionalized Derivatives

- (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS: 147081-44-5) Substitutes iodomethyl with an amino group. Molecular Formula: C₉H₁₈N₂O₂. Applications: Chiral building block for peptidomimetics; higher solubility in polar solvents .

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 138108-72-2)

Key Differences and Implications

Reactivity :

- The iodomethyl group in the target compound offers superior reactivity in cross-coupling compared to direct iodine substituents (e.g., CAS 147621-21-4) or brominated analogs .

- Carbamoyloxy derivatives (e.g., 6b in ) exhibit lower synthetic yields (40% purity) due to steric hindrance from the phenyl group .

Biological Activity :

- Compounds like 6b and 6c () are optimized for Spns2 inhibition, leveraging carbamoyloxy groups for target binding. The iodomethyl analog may lack this specificity but offers versatility in derivatization .

Commercial Availability :

- Pyridine-linked derivatives (e.g., CAS 1186310-99-5) are commercially available at high costs ($400/g), reflecting their niche applications .

生物活性

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring, an iodomethyl group, and a tert-butyl ester. Its molecular formula is with a molecular weight of approximately 311.16 g/mol. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.

The compound can undergo several chemical reactions, including:

- Substitution Reactions : The iodomethyl group can be substituted with nucleophiles such as amines or thiols.

- Oxidation and Reduction : It can be oxidized to form carbonyl compounds or reduced to form alkyl derivatives.

- Coupling Reactions : It can participate in reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.

These properties make it a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals .

The mechanism of action for this compound primarily involves its role as an alkylating agent. The iodomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins. This interaction can lead to modifications that alter the function of these biomolecules, which is particularly useful in drug development targeting specific pathways .

Case Studies and Research Findings

- Antimicrobial Studies : A study exploring the antimicrobial efficacy of pyrrolidine derivatives found that compounds with similar structures demonstrated significant activity against various bacterial strains. The presence of the iodomethyl group may enhance this activity by facilitating interactions with microbial targets .

- Cancer Research : Research into pyrrolidine-based compounds has indicated potential anticancer properties. For example, derivatives that modify cellular signaling pathways have been shown to inhibit tumor growth in vitro . Further studies on this compound would be necessary to confirm similar effects.

- Enzyme Mechanism Exploration : The compound has been used in studies investigating enzyme mechanisms, particularly those involving nucleophilic attack on electrophilic centers. Such studies are crucial for understanding how modifications to the compound's structure can influence its biological activity .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| tert-butyl 3-iodopyrrolidine-1-carboxylate | Lacks iodomethyl substituent | Limited data; potential antimicrobial | |

| (R)-tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | Stereoisomer; may exhibit different activity | Under investigation | |

| 3-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | Focuses on carboxylic acid functionality | Similar biological effects expected |

常见问题

Q. What are the standard synthetic routes for tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate, and what reagents are typically employed?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves introducing the iodomethyl group to a pyrrolidine scaffold protected by a tert-butyl carbamate. For example, DMAP and triethylamine in dichloromethane at 0–20°C facilitate efficient coupling reactions, as demonstrated in analogous iodopyridine derivatives . Reagents like lithium aluminum hydride (LiAlH₄) or alkyl halides may be used for reductions or substitutions, respectively .

Q. What chromatographic methods are effective for purifying this compound?

Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is widely used. Post-synthesis, cold washing with solvents like tetrahydrofuran (THF) can remove unreacted starting materials, as seen in iodopyrrolidine purification protocols . For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients may improve resolution .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR verify the tert-butyl group (δ ~1.4 ppm for CH₃) and pyrrolidine ring protons (δ 2.5–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 328.07 for C₁₁H₁₉INO₂).

- FT-IR : Bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-I stretch) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like deiodinated or oxidized derivatives?

- Temperature Control : Maintaining reactions at 0–20°C reduces thermal degradation .

- Inert Atmosphere : Use of argon/nitrogen prevents oxidation of the iodomethyl group.

- Catalyst Screening : DMAP enhances reaction efficiency in coupling steps, while avoiding excess iodide salts reduces competing side reactions .

Q. What strategies ensure stereochemical fidelity during synthesis, particularly for chiral pyrrolidine intermediates?

- Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) preserves configuration .

- Asymmetric Catalysis : Chiral ligands (e.g., BINOL derivatives) in transition metal-catalyzed reactions can control stereoselectivity .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

- Accelerated Stability Testing : Store samples at 4°C (short-term) and -20°C (long-term) with periodic HPLC analysis to monitor decomposition.

- Light Sensitivity : Amber vials prevent photodegradation of the iodine moiety .

- Humidity Control : Desiccants (e.g., silica gel) mitigate hydrolysis of the tert-butyl carbamate group .

Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions across studies?

- Systematic Parameter Variation : Test solvent polarity (e.g., DCM vs. DMF), base strength (e.g., Et₃N vs. DBU), and stoichiometry to identify optimal conditions .

- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., deprotected pyrrolidines) to refine purification protocols .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。